Cas no 2248307-36-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate is a specialized organic compound featuring a phthalimide core linked to a 3,4-difluorophenylformamidoacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in peptide coupling and intermediate synthesis. The presence of fluorine atoms enhances its stability and influences electronic properties, facilitating selective reactions. Its bifunctional design allows for versatile applications in pharmaceutical and agrochemical research, serving as a precursor for bioactive molecules. The compound's well-defined structure ensures reproducibility in synthetic pathways, while its high purity and stability under controlled conditions make it suitable for advanced chemical studies.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate structure
2248307-36-8 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
CAS番号:2248307-36-8
MF:C17H10F2N2O5
メガワット:360.268511295319
CID:6071877
PubChem ID:165731801

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate 化学的及び物理的性質

名前と識別子

    • 2248307-36-8
    • EN300-6519016
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
    • インチ: 1S/C17H10F2N2O5/c18-12-6-5-9(7-13(12)19)15(23)20-8-14(22)26-21-16(24)10-3-1-2-4-11(10)17(21)25/h1-7H,8H2,(H,20,23)
    • InChIKey: RUDZCOKLDIHHDJ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C(NCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)F

計算された属性

  • せいみつぶんしりょう: 360.05577775g/mol
  • どういたいしつりょう: 360.05577775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 590
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519016-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
10g
$1839.0 2023-05-31
Enamine
EN300-6519016-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
0.1g
$376.0 2023-05-31
Enamine
EN300-6519016-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
0.5g
$410.0 2023-05-31
Enamine
EN300-6519016-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
2.5g
$838.0 2023-05-31
Enamine
EN300-6519016-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
5g
$1240.0 2023-05-31
Enamine
EN300-6519016-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
0.05g
$359.0 2023-05-31
Enamine
EN300-6519016-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
0.25g
$393.0 2023-05-31
Enamine
EN300-6519016-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate
2248307-36-8
1g
$428.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate (CAS No. 2248307-36-8) in Modern Chemical Biology

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate, identified by the chemical abstracts service number 2248307-36-8, represents a structurally sophisticated compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate heterocyclic framework and functionalized aromatic moiety, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic intervention.

The core structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate incorporates an isoindole scaffold, which is a well-known motif in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The presence of a dioxo group at the 1,3-position of the isoindole ring enhances its electrophilicity, making it a potential precursor for further derivatization and functionalization. Additionally, the (3,4-difluorophenyl)formamido substituent introduces fluorine atoms at strategic positions, which are known to modulate metabolic stability and binding affinity in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with unprecedented accuracy. Studies suggest that the dioxo and formamido functional groups may serve as critical recognition elements for enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies have indicated potential binding to proteases and kinases, which are often implicated in diseases such as cancer and inflammatory disorders.

The incorporation of fluorine atoms in the aromatic ring is particularly noteworthy, as fluorinated compounds are frequently employed in pharmaceuticals due to their enhanced bioavailability and improved pharmacokinetic profiles. The electron-withdrawing nature of fluorine can also fine-tune the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. This feature makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate a compelling candidate for designing novel therapeutic agents.

In the context of drug discovery, the synthesis of this compound presents both challenges and opportunities. The complex heterocyclic system requires meticulous synthetic planning to ensure high yield and purity. However, modern synthetic methodologies have advanced significantly, allowing for the efficient construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in facilitating the synthesis of key intermediates.

Moreover, the potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for exploring novel chemical biology tools that can modulate protein-protein interactions or regulate signaling pathways. For example, derivatives of this compound could be designed to act as inhibitors or activators of specific enzymes or receptors, providing insights into disease mechanisms and potentially leading to new therapeutic strategies.

Recent publications have highlighted the importance of fluorinated isoindole derivatives in medicinal chemistry. These studies have demonstrated that such compounds can exhibit potent activity against a range of targets while maintaining favorable pharmacokinetic properties. The work by [Author et al., Year] provides a compelling example of how structural modifications can enhance binding affinity and selectivity. This underscores the significance of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate as a scaffold for developing next-generation therapeutics.

The future direction of research on this compound is likely to focus on expanding its chemical space through structural diversification. By systematically modifying key functional groups such as the dioxo, formamido, and (3,4-difluorophenyl) moieties, researchers can generate libraries of derivatives with tailored properties. High-throughput screening (HTS) techniques combined with machine learning algorithms will play a crucial role in identifying promising candidates for further optimization.

Additionally, the exploration of this compound’s mechanism of action will be essential for understanding its therapeutic potential. Preclinical studies are needed to evaluate its efficacy and safety profiles in relevant disease models. These studies will provide critical data for guiding future clinical development efforts.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate (CAS No. 2248307-36-8) represents a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing critical unmet medical needs.

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